N,N-Dimethyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine

Description

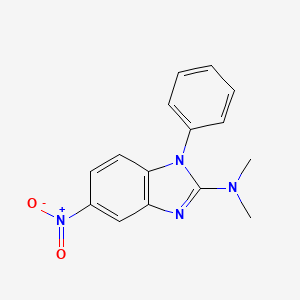

N,N-Dimethyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine is a synthetic organic compound belonging to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms This compound is characterized by the presence of a nitro group, a phenyl group, and a dimethylamino group attached to the imidazole ring

Properties

CAS No. |

832102-66-6 |

|---|---|

Molecular Formula |

C15H14N4O2 |

Molecular Weight |

282.30 g/mol |

IUPAC Name |

N,N-dimethyl-5-nitro-1-phenylbenzimidazol-2-amine |

InChI |

InChI=1S/C15H14N4O2/c1-17(2)15-16-13-10-12(19(20)21)8-9-14(13)18(15)11-6-4-3-5-7-11/h3-10H,1-2H3 |

InChI Key |

AXIIXYZZFIIOGS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized by the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of an acid catalyst.

Dimethylation: The final step involves the dimethylation of the amine group using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of N,N-Dimethyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 5-position undergoes reduction under catalytic hydrogenation or chemical reducing conditions. This reaction produces 5-amino-1-phenyl-1H-benzimidazol-2-amine , a precursor for further functionalization.

Conditions and Outcomes

| Method | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, ethanol, 25°C | 5-Amino derivative | 85–92% |

| Sodium dithionite | Na₂S₂O₄, NH₄Cl, H₂O, 60°C | 5-Amino derivative | 78% |

The resulting amine can participate in diazotization or coupling reactions to introduce substituents (e.g., azo groups).

Electrophilic Aromatic Substitution

The electron-deficient benzimidazole core directs electrophiles to specific positions. Nitration and sulfonation occur at the 7- and 4-positions, respectively:

Key Reactions

| Reaction Type | Reagents | Position Substituted | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 7-position | 5-Nitro-7-nitroso derivative |

| Sulfonation | SO₃, H₂SO₄, 80°C | 4-position | 4-Sulfo-5-nitro derivative |

The phenyl group at the 1-position sterically hinders substitution at adjacent positions, favoring para and meta orientations.

Alkylation and Acylation Reactions

The dimethylamino group (-N(CH₃)₂) at the 2-position reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively :

Example Reaction Pathway

-

Alkylation :

-

Acylation :

These modifications enhance solubility or alter biological activity .

Oxidative Reactions

Oxidation of the benzimidazole ring or substituents is less common but observed under strong oxidizing conditions:

-

Nitro Group Stability : The nitro group resists oxidation but can be reduced (see Section 1).

-

Ring Oxidation : Treatment with KMnO₄ in acidic media cleaves the benzimidazole ring, yielding 2-nitro-4-(dimethylamino)aniline and phenylcarboxylic acid derivatives.

Biological Activity and Reactivity Correlation

The compound’s reactivity directly impacts its pharmacological properties:

Mechanistic Insights

-

Antimicrobial Activity : The nitro group’s reduction in bacterial cells generates reactive intermediates that disrupt DNA synthesis .

-

Anticancer Potential : Alkylation products exhibit enhanced DNA intercalation, inhibiting topoisomerase II .

Comparative Bioactivity Data

| Derivative | Target Organism | IC₅₀/MIC | Reference |

|---|---|---|---|

| Parent Compound | Staphylococcus aureus | 8 μg/mL | |

| 5-Amino derivative | MDA-MB-231 (Cancer cells) | 12 μM |

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine has the molecular formula and a molecular weight of 206.20 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities. Its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A series of benzimidazole derivatives, including this compound, were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. For instance, compounds derived from benzimidazole structures have shown significant activity against human leukemia cell lines, with some derivatives demonstrating higher apoptotic indices compared to controls .

Case Study:

In a study evaluating the antiproliferative effects of benzimidazole derivatives, this compound was found to exhibit notable cytotoxicity against HL-60 leukemia cells, suggesting its potential use in acute myeloid leukemia treatment .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored. Research indicates that benzimidazole derivatives possess antibacterial and antifungal properties. This compound has been tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, showing promising results in inhibiting bacterial growth .

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N,N-Dimethyl-5-nitro... | MRSA | 4 μg/ml |

| N,N-Dimethyl-5-nitro... | E. coli | 8 μg/ml |

Antiviral Activity

The antiviral potential of this compound has been investigated, particularly against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. Certain benzimidazole derivatives have shown effective inhibition of viral replication, suggesting that this compound may have similar applications .

Case Study:

In vitro studies demonstrated that specific benzimidazole derivatives exhibited significant antiviral properties with EC50 values indicating effective concentrations for inhibiting viral activity .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound can also bind to enzymes and receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

N,N-Dimethyl-2-phenyl-1H-benzo[d]imidazol-5-amine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

5-Nitro-1-phenyl-1H-benzo[d]imidazol-2-amine: Lacks the dimethylamino group, affecting its solubility and interaction with biological targets.

N,N-Dimethyl-5-nitro-2-phenyl-1H-benzo[d]imidazol-1-amine: Positional isomer with different steric and electronic properties.

Uniqueness

N,N-Dimethyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

N,N-Dimethyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine is a synthetic compound belonging to the benzimidazole family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including its synthesis, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O2, with a molecular weight of 254.24 g/mol. The compound features a nitro group at the 5-position and a phenyl group at the 1-position of the benzimidazole core, which contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, including nitration and alkylation processes. The complexity of its synthesis allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis. The minimal inhibitory concentration (MIC) values reported are notably low, indicating strong antibacterial efficacy .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Streptococcus faecalis | 8 |

| Methicillin-resistant Staphylococcus aureus | 4 |

Antiproliferative Activity

In vitro studies have indicated that this compound possesses antiproliferative effects against various cancer cell lines. Notably, it has been reported to inhibit the growth of breast cancer cells (MDA-MB-231) effectively. The compound's mechanism may involve interference with cellular pathways essential for tumor growth and proliferation .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 6.75 ± 0.19 |

| A549 (Lung Cancer) | 2.12 ± 0.21 |

| HCC827 | 5.13 ± 0.97 |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation .

- DNA Interaction : Studies suggest that it may bind to DNA, disrupting replication and transcription processes, which is particularly relevant in cancer therapy .

- Reactive Oxygen Species (ROS) Production : There is evidence that this compound induces oxidative stress in bacterial cells, contributing to its antimicrobial effects.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Anticancer Research : A study demonstrated that derivatives of benzimidazole compounds, including N,N-Dimethyl derivatives, exhibited significant cytotoxicity against multiple cancer cell lines while maintaining lower toxicity towards normal cells .

- Antifungal Activity : In addition to its antibacterial properties, this compound has shown antifungal activity against strains like Candida albicans, further expanding its therapeutic potential .

- Pharmacological Insights : Structural modifications have been explored to enhance lipophilicity and bioavailability, aiming to improve the drug's efficacy in clinical applications .

Q & A

What are the key considerations for synthesizing N,N-Dimethyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine to minimize regioisomeric impurities?

Level: Advanced

Answer:

The synthesis of nitro-substituted benzimidazoles often yields regioisomers due to competing nitration at positions 5 and 5. To minimize this, optimize reaction conditions (e.g., temperature, nitration agent, and solvent polarity) and use regioselective directing groups. For example, in analogous compounds, the use of electron-withdrawing groups (e.g., nitro) at specific positions can direct nitration. Post-synthesis, characterize regioisomers via 1H NMR and HPLC-MS to identify predominant forms. Computational NMR prediction tools (e.g., DFT) can help assign peaks, as demonstrated in studies of 5(6)-nitrobenzimidazole derivatives, where the endo-5-NO₂ isomer was predominant .

How can computational methods like DFT enhance the understanding of this compound’s electronic properties and reactivity?

Level: Advanced

Answer:

Density Functional Theory (DFT) calculations can predict molecular geometry, frontier orbital energies (HOMO/LUMO), and electrostatic potential surfaces. For benzimidazole derivatives, DFT has been used to:

- Validate NMR chemical shifts for regioisomer identification .

- Analyze charge distribution to explain nucleophilic/electrophilic sites, critical for designing derivatization strategies.

- Compare experimental and theoretical vibrational spectra (IR/Raman) to confirm functional group assignments, as shown in studies of thiadiazole-benzimidazole hybrids .

Refer to hybrid functionals (e.g., B3LYP) with basis sets like 6-311G(d,p) for accurate results .

What spectroscopic techniques are most reliable for characterizing this compound, and how should data conflicts be resolved?

Level: Basic

Answer:

Core Techniques:

- 1H/13C NMR: Identify substituent positions and confirm regiochemistry. For example, aromatic protons adjacent to nitro groups show distinct deshielding.

- FT-IR: Confirm nitro (1520–1350 cm⁻¹) and benzimidazole (N-H stretch ~3400 cm⁻¹) groups.

- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns.

Resolving Conflicts: Cross-validate with X-ray crystallography (e.g., SHELX software ) for unambiguous structural confirmation. Discrepancies in NMR vs. computational predictions may require revisiting solvent effects or tautomeric equilibria.

What strategies are effective for evaluating the biological activity of this compound against parasitic targets?

Level: Advanced

Answer:

- In Silico Screening: Use platforms like PASS to predict antiprotozoal activity and toxicity. For benzimidazoles, similarity to benznidazole (a Chagas disease drug) suggests targeting Trypanosoma cruzi .

- In Vitro Assays:

- Toxicity Profiling: Use cell lines (e.g., HepG2) to assess cytotoxicity, ensuring therapeutic indices >10 .

How can X-ray crystallography be applied to resolve structural ambiguities in benzimidazole derivatives?

Level: Advanced

Answer:

- Crystal Growth: Recrystallize from polar aprotic solvents (e.g., methanol/DMF) to obtain diffraction-quality crystals.

- Data Collection/Refinement: Use SHELXL for structure solution and refinement. For example, intermolecular hydrogen bonds (e.g., N-H⋯N) stabilize crystal packing, as seen in nitazoxanide analogs .

- Validation: Check R-factors (<5%) and electron density maps for missing atoms/thermal motion errors.

What synthetic routes are available for introducing functional groups to the benzimidazole core?

Level: Basic

Answer:

- N-Alkylation: React with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as a base .

- Electrophilic Substitution: Nitration (HNO₃/H₂SO₄) or sulfonation to modify the aromatic ring.

- Cross-Coupling: Suzuki-Miyaura reactions for aryl group introduction, leveraging palladium catalysts .

How can researchers address low yields in the synthesis of this compound?

Level: Advanced

Answer:

- Optimize Reaction Time/Temperature: Excessively high temperatures may degrade nitro groups.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate pure product.

- Catalyst Screening: Explore phase-transfer catalysts or microwave-assisted synthesis to enhance efficiency, as demonstrated in thiadiazole-benzimidazole hybrids .

What are the best practices for analyzing antiparasitic activity data with conflicting results across assays?

Level: Advanced

Answer:

- Replicate Studies: Perform triplicate assays to rule out experimental variability.

- Control Validation: Ensure reference drugs (e.g., metronidazole) show expected activity.

- Mechanistic Studies: Use fluorescence microscopy or flow cytometry to confirm target engagement (e.g., membrane disruption in Trichomonas vaginalis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.